N-[3-(1H-benzimidazol-2-yl)propyl]-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide
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Overview
Description
N-[3-(1H-benzimidazol-2-yl)propyl]-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide is a complex organic compound that features a benzimidazole moiety linked to a phthalazinone structure via a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide typically involves multiple steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Linking Propyl Chain: The benzimidazole is then alkylated with a suitable propyl halide in the presence of a base such as potassium carbonate.
Synthesis of Phthalazinone: The phthalazinone structure is synthesized by the cyclization of hydrazine derivatives with phthalic anhydride or its derivatives.
Coupling Reaction: Finally, the benzimidazole-propyl intermediate is coupled with the phthalazinone derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Solvent recovery and recycling, as well as waste minimization strategies, would be integral to the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and phthalazinone moieties.
Reduction: Reduction reactions can target the carbonyl groups present in the phthalazinone structure.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of benzimidazole N-oxides or phthalazinone N-oxides.
Reduction: Conversion of carbonyl groups to alcohols.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a ligand in coordination chemistry, forming complexes with transition metals that can be studied for their catalytic properties.
Biology
Biologically, N-[3-(1H-benzimidazol-2-yl)propyl]-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide has potential as an antiparasitic agent, given the known activity of benzimidazole derivatives against various parasites .
Medicine
In medicine, this compound is being explored for its potential as an anticancer agent, leveraging the cytotoxic properties of both benzimidazole and phthalazinone moieties.
Industry
Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, given the conjugated nature of its structure.
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide involves its interaction with cellular targets such as DNA, enzymes, or receptors. The benzimidazole moiety can intercalate with DNA, disrupting replication and transcription processes, while the phthalazinone structure can inhibit specific enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.
Phthalazinone Derivatives: Compounds like olaparib, a known PARP inhibitor used in cancer therapy.
Uniqueness
N-[3-(1H-benzimidazol-2-yl)propyl]-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide is unique due to its dual functional groups, which combine the properties of benzimidazole and phthalazinone, potentially offering synergistic effects in its biological activity.
This compound’s versatility in undergoing various chemical reactions and its broad range of applications in scientific research make it a valuable subject of study in multiple fields.
Properties
Molecular Formula |
C22H23N5O4 |
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Molecular Weight |
421.4 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]-2-(7,8-dimethoxy-1-oxophthalazin-2-yl)acetamide |
InChI |
InChI=1S/C22H23N5O4/c1-30-17-10-9-14-12-24-27(22(29)20(14)21(17)31-2)13-19(28)23-11-5-8-18-25-15-6-3-4-7-16(15)26-18/h3-4,6-7,9-10,12H,5,8,11,13H2,1-2H3,(H,23,28)(H,25,26) |
InChI Key |
DNWWPGYQVFPQMS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)NCCCC3=NC4=CC=CC=C4N3)OC |
Origin of Product |
United States |
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